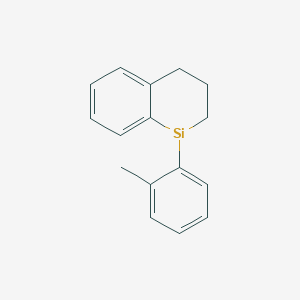
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- is a silicon-containing organic compound It is a derivative of naphthalene, where one of the carbon atoms in the naphthalene ring is replaced by a silicon atom
Preparation Methods
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylsilane and naphthalene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of temperature, pressure, and other parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or silanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various silane, silanol, and silanone derivatives.
Scientific Research Applications
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing organic compounds, which are of interest for their unique chemical properties.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and potential use in drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a building block for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- involves its interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The specific pathways involved depend on the biological context, but may include signaling pathways, metabolic pathways, and others.
Comparison with Similar Compounds
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A similar compound without the silicon atom, which has different chemical properties and applications.
1-Phenyl-1,2,3,4-tetrahydro-1-(o-tolyl)-1-silanaphthalene: A related compound with a different substitution pattern, which may have different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine:
Properties
CAS No. |
847787-62-6 |
|---|---|
Molecular Formula |
C16H17Si |
Molecular Weight |
237.39 g/mol |
InChI |
InChI=1S/C16H17Si/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
InChI Key |
WHMJHAVXCVKYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si]2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


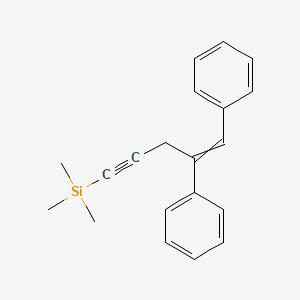
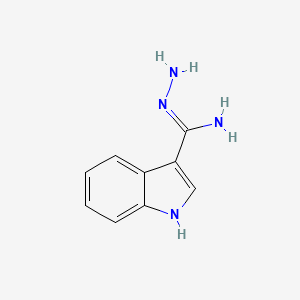
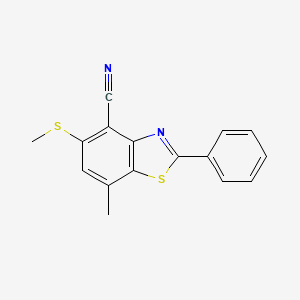
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

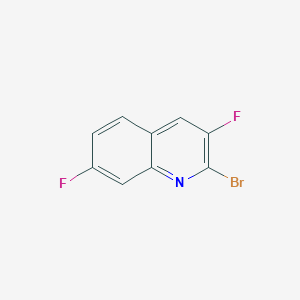
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
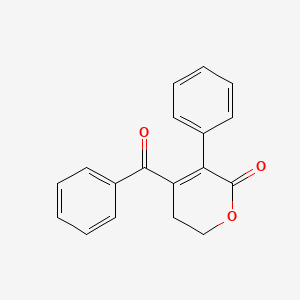
![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
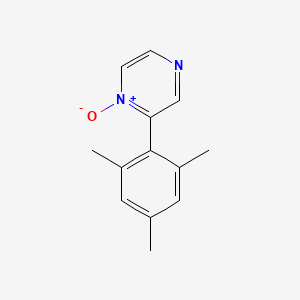
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
